(S)-2-(Methylamino)-4-phenylbutanoic acid
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Overview
Description
(S)-2-(Methylamino)-4-phenylbutanoic acid is a chiral amino acid derivative with a unique structure that includes a methylamino group and a phenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing (S)-2-(Methylamino)-4-phenylbutanoic acid is through the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid . The reaction is typically promoted by acid, and hydrogen cyanide can be supplied or generated in situ from cyanide salts .
Industrial Production Methods
Industrial production of this compound often involves large-scale Strecker synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Methylamino)-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-(Methylamino)-4-phenylbutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in biochemical pathways and its potential as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (S)-2-(Methylamino)-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its chiral nature allows it to interact selectively with biological molecules, making it a valuable tool in studying stereochemistry and enzyme specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate: A related compound with a similar structure but different functional groups.
4-Aminocoumarin derivatives: Compounds with an amino group and a coumarin backbone, used in various chemical and biological applications.
Aminocaproic acid: An analog of lysine with similar biochemical properties.
Uniqueness
(S)-2-(Methylamino)-4-phenylbutanoic acid is unique due to its specific combination of a methylamino group and a phenyl group attached to a chiral butanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2S)-2-(methylamino)-4-phenylbutanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-12-10(11(13)14)8-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
NVXKJPGRZSDYPK-JTQLQIEISA-N |
Isomeric SMILES |
CN[C@@H](CCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CNC(CCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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